molecular formula C13H9N2NaO3 B12708883 Sodium 2-((4-hydroxyphenyl)azo)benzoate CAS No. 32050-78-5

Sodium 2-((4-hydroxyphenyl)azo)benzoate

Cat. No.: B12708883
CAS No.: 32050-78-5
M. Wt: 264.21 g/mol
InChI Key: YCXJEAJKOCMIQM-UHFFFAOYSA-M
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Description

Contextualization within Azo Compound Chemistry and Applications

To appreciate the scientific interest in Sodium 2-((4-hydroxyphenyl)azo)benzoate, one must first understand the chemistry of azo compounds and their extensive utility.

The defining feature of an azo compound is the azo group (-N=N-), which acts as a chromophore—the part of a molecule responsible for its color. wikipedia.orgpharmatutor.org The color arises because this group, when part of a larger conjugated system of alternating double and single bonds, can absorb specific wavelengths of light in the visible spectrum. chemistrystudent.comyoutube.com This absorption excites electrons from a lower energy state to a higher one. chemistrystudent.com The wavelengths of light that are not absorbed are reflected, and the combination of these reflected wavelengths is perceived by the human eye as color. chemistrystudent.com

The chemical structure of an azo dye consists of several key components that determine its color and properties:

Chromophore : The azo group (-N=N-) is the primary chromophore. nih.gov The number of azo groups (monoazo, diazo, polyazo) influences the color. ekb.eg

Auxochromes : These are functional groups attached to the aromatic rings, such as hydroxyl (-OH) or amino (-NH2), which modify the ability of the chromophore to absorb light. wikipedia.orgekb.eg They can alter the wavelength and intensity of the absorption, thereby changing or deepening the color. pharmatutor.orgyoutube.com

Aromatic Systems : The azo group is typically bonded to aromatic rings like benzene (B151609) or naphthalene. nih.gov The extent of the delocalized electron system across these rings is crucial; a more extended conjugated system lowers the energy gap for electron excitation, shifting the absorption to longer wavelengths. wikipedia.orgchemistrystudent.com

Solubilizing Groups : Groups like sulfonic acid (-SO3H) or carboxylic acid (-COOH) are often included to increase the water solubility of the dye, which is essential for many industrial applications. researchgate.net

The interaction between these components allows for the synthesis of a vast array of dyes with a wide spectrum of colors and properties. nih.gov The presence of both π-electrons and non-bonding (n) electrons in the azo group and associated auxochromes allows for electronic transitions (such as n→π* and π→π*) that are fundamental to their light-absorbing characteristics. pharmatutor.org

Table 1: Key Components of Azo Dye Structure

Component Function Examples
Chromophore Part of the molecule responsible for color by absorbing visible light. wikipedia.org Azo group (-N=N-), Nitro group (-NO2) youtube.com
Auxochrome Modifies the color intensity and wavelength of the chromophore. wikipedia.org Hydroxyl (-OH), Amino (-NH2), Alkoxy (-OR) pharmatutor.org
Conjugated System System of connected p-orbitals with delocalized electrons, affecting absorption wavelength. chemistrystudent.com Benzene rings, Naphthalene rings nih.gov
Solubilizing Group Increases solubility in a medium like water. researchgate.net Sulfonic acid (-SO3H), Carboxylic acid (-COOH) mdpi.com

Significance and Research Gaps Pertaining to this compound

While the broader family of azo compounds is well-documented, the specific academic focus narrows considerably when examining individual members.

The presence of a benzoate (B1203000) moiety (a derivative of benzoic acid) within an azo compound structure is a known feature in the scientific literature, often introduced to modulate the molecule's properties. For instance, research has been conducted on compounds like sodium(E)-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate, where spectroscopic properties and molecular structure were investigated using computational (DFT) studies. researchgate.net Such studies are crucial for understanding the fundamental electronic and geometric features of these molecules.

Other research has explored the synthesis of new azo compounds derived from methyl-4-amino benzoate, investigating their electronic spectra at various pH levels to determine properties like protonation and ionization constants, which are essential for applications such as acid-base indicators. researchgate.net The inclusion of a carboxyl group (as found in the benzoate moiety) can influence the dye's solubility and its ability to bind to substrates or chelate with metal ions. Research on related structures, such as 4,4′-azobis-[2-hydroxybenzoic acid], has examined their electrochemical behavior, noting that the reduction process can lead to the corresponding hydrazo compound. researchgate.net These studies highlight a research trend focused on synthesis, spectroscopic characterization, and exploring potential applications in areas like analytical chemistry and material science. researchgate.netresearchgate.net

A comprehensive search of academic databases reveals a significant research gap concerning this compound. There is a notable lack of published studies focusing specifically on its synthesis, characterization, and potential applications. This scarcity of data presents a clear opportunity for scholarly investigation.

Future research on this compound could productively explore the following areas:

Systematic Synthesis and Optimization : Developing and optimizing a reliable, high-yield synthesis protocol. This would be the foundational step for all further research.

Comprehensive Spectroscopic and Structural Analysis : A thorough characterization using modern analytical techniques is needed. This would include:

UV-Visible Spectroscopy : To determine its absorption maxima (λmax) in various solvents and at different pH values, which would characterize its chromophoric properties. researchgate.net

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure and the presence of key functional groups.

Mass Spectrometry : To determine its precise molecular weight and fragmentation pattern. researchgate.net

X-ray Crystallography : To determine its solid-state structure, including bond lengths, angles, and intermolecular interactions.

Electrochemical Studies : Investigating its redox properties, similar to studies on other azo-benzoic acids, to understand its stability and potential for electrochemical applications. researchgate.net

Azo-Hydrazone Tautomerism : Studying whether this compound exhibits azo-hydrazone tautomerism, a phenomenon where the azo (-N=N-) and hydrazone (-C=N-NH-) forms coexist in equilibrium, which significantly affects the color and properties of the dye. nih.gov

Computational Modeling : Employing Density Functional Theory (DFT) and other computational methods to model its molecular orbitals, electronic transitions, and predict its properties, complementing experimental findings. researchgate.net

Screening for Biological Activity : Many azo compounds have been investigated for various biological activities, including antimicrobial and antioxidant properties. nih.govjchemrev.comresearchgate.net Screening this compound for such activities could uncover potential biomedical applications.

Application-Oriented Research : Exploring its efficacy as a dye for textiles, a colorimetric pH indicator, or a complexing agent for metal ion detection, given its structural motifs (hydroxyl, carboxylate, and azo groups).

Table 2: Proposed Research Directions for this compound

Research Area Objective Key Techniques
Synthesis Develop an efficient and scalable production method. Diazotization/coupling reactions. nih.gov
Structural Analysis Unambiguously determine the molecular and electronic structure. NMR, IR, Mass Spectrometry, X-ray Crystallography.
Physicochemical Properties Characterize its behavior in different chemical environments. UV-Vis Spectroscopy (solvatochromism, halochromism), Electrochemistry.
Biological Screening Investigate potential for biomedical or pharmaceutical use. Antimicrobial assays, Antioxidant assays. nih.gov
Applied Chemistry Evaluate its performance in practical applications. Textile dyeing trials, Metal ion titration, pH indicator testing.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

32050-78-5

Molecular Formula

C13H9N2NaO3

Molecular Weight

264.21 g/mol

IUPAC Name

sodium;2-[(4-hydroxyphenyl)diazenyl]benzoate

InChI

InChI=1S/C13H10N2O3.Na/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18;/h1-8,16H,(H,17,18);/q;+1/p-1

InChI Key

YCXJEAJKOCMIQM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N=NC2=CC=C(C=C2)O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Strategies for Synthesis of Sodium 2-((4-hydroxyphenyl)azo)benzoate and its Acid Form

The synthesis of the target compound is a multi-step process that begins with the formation of the fundamental azo structure, followed by conversion to its sodium salt and rigorous purification.

The foundational method for synthesizing the azobenzene (B91143) backbone of the molecule is the azo coupling reaction, a classic and reliable technique in organic chemistry. rsc.org This process involves two primary stages: diazotization and coupling.

Diazotization: The synthesis begins with the diazotization of an aromatic amine. For 2-((4-hydroxyphenyl)azo)benzoic acid, the starting material is 2-aminobenzoic acid (anthranilic acid). researchgate.net This amine is dissolved in an acidic medium, typically a solution of hydrochloric acid and water. researchgate.net The solution is cooled to a temperature range of 0–5 °C, at which point a solution of sodium nitrite (B80452) (NaNO₂) is added gradually. researchgate.net The nitrous acid, formed in situ from the reaction of NaNO₂ with the acid, reacts with the primary amino group of 2-aminobenzoic acid to form a diazonium salt, specifically 2-carboxybenzenediazonium chloride. askfilo.comrjptonline.org Maintaining a low temperature is critical as diazonium salts are generally unstable at higher temperatures.

Azo-Coupling: The resulting diazonium salt solution is then slowly added to a cooled, alkaline solution of the coupling agent, which in this case is phenol (B47542). researchgate.net The reaction is performed under basic conditions, often using sodium hydroxide (B78521), to deprotonate the phenol's hydroxyl group, forming a highly reactive phenoxide ion. uobasrah.edu.iq This activated aromatic compound then undergoes electrophilic aromatic substitution with the diazonium salt, where the azo group attaches to the para position of the phenol ring due to the strong activating and directing effect of the hydroxyl group. This coupling reaction yields the acid form of the target molecule, 2-((4-hydroxyphenyl)azo)benzoic acid, which typically precipitates from the solution. uobasrah.edu.iq

Salt Formation: To obtain this compound, the synthesized acid form, 2-((4-hydroxyphenyl)azo)benzoic acid, is neutralized. This is achieved by reacting the carboxylic acid group with a suitable sodium base, such as sodium hydroxide or sodium bicarbonate. google.com The reaction yields the corresponding sodium salt, which is generally more water-soluble than its acid precursor.

Purification: Commercial azo compounds produced via this method often contain inorganic salts and other impurities. acs.org Therefore, purification is a crucial final step. Common techniques include:

Recrystallization: This is a primary method for purifying the crude product. A solvent system, such as a water-ethanol mixture, can be effective for recrystallizing the azo compound to achieve high purity. researchgate.net

Washing: The precipitated dye can be washed with water to remove residual salts like sodium chloride, which is often used to "salt out" the product from the reaction mixture. acs.org Acidified water may also be used to wash away specific impurities. google.com

Chromatography: For achieving very high purity or separating isomers, column chromatography can be employed. researchgate.net

Functionalization and Derivatization Approaches

The core structure of 2-((4-hydroxyphenyl)azo)benzoic acid serves as a versatile scaffold for creating a wide array of derivatives with tailored properties.

The parent molecule can be chemically modified at several positions, including the carboxylic acid and hydroxyl functional groups, to produce a variety of analogs. Research into related structures has led to the synthesis of azo-sulfonamides and derivatives incorporating moieties like pyranoquinolinone. uobasrah.edu.iq The hydroxyl group on the phenolic ring is a common site for derivatization, such as through Williamson ether synthesis to attach alkyl chains. lookchem.com

Specific derivatives have been prepared directly from 2-((4-hydroxyphenyl)azo)benzoic acid, demonstrating its utility as a building block. These include multifunctional benzoxazine (B1645224) monomers and other complex molecules. chemdad.comsigmaaldrich.com

The inherent non-linear, or "bent," shape of 2-((4-hydroxyphenyl)azo)benzoic acid makes it and its derivatives suitable for constructing complex molecular architectures, such as those found in bent-core liquid crystals.

A significant application of this compound is as a precursor in the synthesis of phthalocyanine (B1677752) derivatives. chemdad.com It is used to prepare molecules like 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and 2,2′-((((4,5-dicyano-1,2-phenylene)bis(oxy))bis(4,1-phenylene))bis(diazene-2,1-diyl))dibenzoic acid. chemdad.comsigmaaldrich.com The dicyanophenoxy groups in these derivatives are key functional units that undergo cyclotetramerization to form the large, macrocyclic structure of phthalocyanines.

The structure of 2-((4-hydroxyphenyl)azo)benzoic acid contains multiple potential donor atoms—the oxygen atoms of the carboxylate and hydroxyl groups, and the nitrogen atoms of the azo bridge. This makes it an excellent chelating ligand capable of forming stable coordination compounds with a variety of metal ions. researchgate.net The formation of such metal complexes can significantly alter the electronic and optical properties of the parent molecule, leading to applications in areas such as catalysis and materials science.

Hybrid Materials Synthesis Featuring the Azo-Benzoate Moiety

The bifunctional nature of 2-((4-hydroxyphenyl)azo)benzoic acid, the parent acid of the title compound, possessing both a carboxylate and a hydroxyl group, makes it a valuable ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse architectures and potential applications in areas such as catalysis, sorption, and optics. mdpi.commdpi.commdpi.comrsc.orgnih.gov

The azo-benzoate moiety can act as a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The synthesis of such hybrid materials typically involves the solvothermal reaction of a metal salt with the 2-((4-hydroxyphenyl)azo)benzoic acid ligand. The choice of metal ion, solvent system, and reaction conditions such as temperature and pH can influence the resulting structure and dimensionality of the framework. nih.gov

For instance, studies on similar hydroxy- and carboxylate-containing ligands, like p-hydroxybenzoic acid, have demonstrated the formation of 3D MOFs with metals such as cobalt and manganese. youtube.comebi.ac.uk In these structures, both the carboxylate and the hydroxyl groups participate in coordinating to the metal centers, leading to robust frameworks. The general principle involves the dissolution of the metal salt and the organic ligand in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), followed by heating in a sealed vessel. This process allows for the slow crystallization of the hybrid material.

While specific examples detailing the use of this compound in the synthesis of hybrid materials are not extensively documented in publicly available literature, the principles derived from analogous systems strongly suggest its potential as a versatile building block for new functional materials. The presence of the azo group also introduces the possibility of creating photoresponsive materials, where the azo bond can undergo reversible cis-trans isomerization upon light irradiation, potentially modulating the properties of the hybrid material.

Table 1: Examples of Metal-Organic Frameworks with Functionally Similar Ligands

Metal IonOrganic LigandResulting Framework DimensionalityReference
Manganese(II)4,4'-Oxybis(benzoic acid)3D mdpi.com
Zinc(II)Polyaromatic Carboxylate Ligands1D, 2D, and 3D mdpi.com
Cobalt(II)p-Hydroxybenzoic acid3D youtube.comebi.ac.uk
Manganese(II)p-Hydroxybenzoic acid3D youtube.comebi.ac.uk
Cadmium(II)3-nitro-4-(pyridin-4-yl)benzoic acid3D nih.gov
Copper(II)4-hydroxybenzoic acid2D rsc.org

Mechanistic Studies of Synthetic Pathways

The synthesis of this compound is a classic example of a two-step process involving diazotization followed by an azo coupling reaction.

The initial step is the diazotization of 2-aminobenzoic acid (anthranilic acid). This reaction is typically carried out in a cold, acidic solution (e.g., with hydrochloric acid) by the dropwise addition of an aqueous solution of sodium nitrite. The acid reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is the key electrophile in this reaction. The amino group of 2-aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-carboxybenzenediazonium ion. wikipedia.orgstackexchange.com

The second and final step is the azo coupling reaction. The freshly prepared diazonium salt solution is added to a cold, alkaline solution of phenol. The alkaline conditions (typically pH 9-10) are crucial as they deprotonate the phenol to form the much more nucleophilic phenoxide ion. stackexchange.com The diazonium ion, being an electrophile, then attacks the electron-rich phenoxide ion. The coupling occurs preferentially at the para-position of the phenoxide ion due to steric hindrance at the ortho-positions. wikipedia.org This electrophilic aromatic substitution reaction results in the formation of 2-((4-hydroxyphenyl)azo)benzoic acid. The final sodium salt can be obtained by treating the acid with a sodium base, such as sodium hydroxide.

Step 1: Diazotization of 2-Aminobenzoic Acid

Formation of Nitrous Acid: NaNO₂ + HCl → HNO₂ + NaCl

Formation of the Nitrosonium Ion: HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

Nucleophilic attack of the amino group on the nitrosonium ion.

Deprotonation and subsequent protonation steps leading to the elimination of water.

Formation of the 2-carboxybenzenediazonium ion.

Step 2: Azo Coupling with Phenol

Deprotonation of Phenol: C₆H₅OH + OH⁻ → C₆H₅O⁻ + H₂O

Electrophilic attack of the diazonium ion on the para-position of the phenoxide ion.

Rearomatization of the ring to form 2-((4-hydroxyphenyl)azo)benzoic acid.

Neutralization with a sodium base to yield this compound.

It is important to maintain low temperatures (typically 0-5 °C) throughout the diazotization and coupling steps, as diazonium salts are generally unstable and can decompose at higher temperatures. youtube.com

Advanced Spectroscopic Characterization and Analytical Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by analyzing the vibrations of its constituent atoms. For 2-((4-hydroxyphenyl)azo)benzoate, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to elucidate its structural features.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy of 2-(4-hydroxyphenylazo)benzoic acid (HABA) reveals characteristic absorption bands that correspond to the various functional groups within the molecule. researchgate.net A detailed analysis of the FT-IR spectrum, recorded in the solid state, provides a vibrational fingerprint of the compound. researchgate.net

Key vibrational modes observed in the FT-IR spectrum of HABA include the stretching vibrations of the O-H, C-H, C=O, and N=N bonds. The spectrum for the sodium salt, Sodium 2-((4-hydroxyphenyl)azo)benzoate, would be expected to show the disappearance of the broad O-H stretching band associated with the carboxylic acid group, and a shift in the C=O stretching frequency due to the formation of the carboxylate anion.

Table 1: Selected FT-IR Vibrational Frequencies for 2-(4-hydroxyphenylazo)benzoic acid (HABA)

Wavenumber (cm⁻¹)Assignment
3097, 3036Aromatic C-H stretching
~3400O-H stretching (phenol)
~2500-3000O-H stretching (carboxylic acid, broad)
~1680C=O stretching (carboxylic acid)
~1600-1585C=C stretching (aromatic ring)
~1450-1500N=N stretching (azo group)
~1000-750C-H out-of-plane bending

Data is based on experimental findings for 2-(4-hydroxyphenylazo)benzoic acid. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing the FT-IR data, the FT-Raman spectrum of HABA has also been recorded in the solid phase. researchgate.net Raman spectroscopy is particularly sensitive to non-polar bonds, providing valuable information about the azo linkage and the aromatic rings. The resonance Raman spectrum of HABA has been shown to be pH-dependent, reflecting changes in the protonation state of the molecule. capes.gov.br

In neutral aqueous solutions, a tautomeric equilibrium between the azo and hydrazone forms of HABA has been demonstrated using different laser excitation lines. capes.gov.br However, in alkaline, neutral, and weakly acidic conditions, the azo form is predominant. capes.gov.br

Table 2: Selected FT-Raman Vibrational Frequencies for 2-(4-hydroxyphenylazo)benzoic acid (HABA)

Wavenumber (cm⁻¹)Assignment
~3080-3025Aromatic C-H stretching
~1600-1585C=C stretching (aromatic ring)
~1400-1450N=N stretching (azo group)
~1224Key Raman shift distinguishing platinum-sensitive and platinum-resistant samples in a related study. researchgate.net

Data is based on experimental findings for 2-(4-hydroxyphenylazo)benzoic acid. researchgate.netcapes.gov.br

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible and photoluminescence spectroscopy, provide information about the electronic transitions within a molecule and its behavior in excited states.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Tautomeric Analysis

The UV-Vis absorption spectra of HABA have been recorded in various solvents, including ethanol (B145695), methanol, and water. researchgate.net The spectra are characterized by absorption bands in the UV and visible regions, which are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the azo group. The position and intensity of these bands can be influenced by the solvent polarity. worldwidejournals.com

The UV-Vis spectrum of HABA is also crucial for studying the tautomeric equilibrium between the azo and hydrazone forms. capes.gov.br In different solvents and at different pH values, the relative intensities of the absorption bands corresponding to each tautomer can change, allowing for the investigation of this equilibrium. capes.gov.brebi.ac.uksigmaaldrich.com The absorption maxima of 2-(4-hydroxyphenylazo)benzoic acid are red-shifted compared to 4-(phenylazo)benzoic acid, a phenomenon attributed to the presence of the hydroxyl group. worldwidejournals.com

Table 3: Experimental UV-Vis Absorption Maxima (λmax) for 2-(4-hydroxyphenylazo)benzoic acid (HABA) in Different Solvents

Solventλmax (nm)
Ethanol~350, ~490 (shoulder)
Methanol~348, ~490 (shoulder)
Water~347, ~490 (shoulder)

Data is based on experimental findings for 2-(4-hydroxyphenylazo)benzoic acid. researchgate.netresearchgate.net

Photoluminescence Properties and Excited State Behavior

2-(4-hydroxyphenylazo)benzoic acid is known to be a fluorescent dye. nih.gov After absorbing light and reaching an excited electronic state, the molecule can relax to its ground state by emitting light, a process known as fluorescence. The emission spectrum provides information about the energy levels of the excited states.

Studies have shown that the fluorescence emission of HABA is red-shifted compared to similar compounds lacking the hydroxyl group, indicating the influence of this functional group on the excited state properties. worldwidejournals.com The molecule's ability to form inclusion complexes with cyclodextrins can enhance its fluorescence intensity. worldwidejournals.com The lifetime of a system in an excited state is typically short, and the return to a lower energy level is termed de-excitation. ebi.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.govchemicalbook.com For 2-(4-hydroxyphenylazo)benzoic acid, 1H-NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms.

The 1H-NMR spectrum of HABA has been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net The chemical shifts of the protons in the aromatic rings are observed in the downfield region, typically between 6.5 and 8.5 ppm. researchgate.net The spectrum also shows signals for the phenolic hydroxyl proton and the carboxylic acid proton. For the sodium salt, the signal for the acidic proton of the carboxylic acid would be absent.

Table 4: Experimental ¹H-NMR Chemical Shifts (δ) for 2-(4-hydroxyphenylazo)benzoic acid (HABA) in DMSO-d6

Chemical Shift (ppm)Assignment
~13.0-COOH (carboxylic acid proton)
~10.5-OH (phenolic proton)
~6.9 - 8.1Aromatic protons

Data is based on experimental findings for 2-(4-hydroxyphenylazo)benzoic acid and related structures. researchgate.netchemicalbook.comresearchgate.netrsc.org

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of azo dyes and their related impurities. High-Performance Liquid Chromatography (HPLC) is the most prominent method, valued for its sensitivity, repeatability, and broad applicability. researchgate.net

Developing a robust HPLC method is essential for assessing the purity of this compound and quantifying it in various matrices. Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of azo dyes. researchgate.netoup.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. C18 and C8 columns are frequently used as the stationary phase for separating azo compounds. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, with the pH adjusted to ensure consistent ionization and retention of the analyte. sielc.commanipal.edu For instance, a method for a similar compound used a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate the main compound from numerous impurities that may be present. nih.gov Detection is commonly performed using a UV-Vis or a diode-array detector (DAD) set at a wavelength where the azo compound exhibits maximum absorbance. oup.comnih.gov

Table 3: Example HPLC Conditions for Analysis of Related Azo and Benzoate (B1203000) Compounds.
ParameterCondition 1 (Azo Dye) sielc.comCondition 2 (Sodium Benzoate) manipal.eduCondition 3 (Azo Dye) nih.govupce.cz
Stationary PhaseNewcrom R1 (RP)C18 ColumnReversed-Phase Column
Mobile PhaseAcetonitrile, Water, Phosphoric AcidMethanol, 0.05M KH2PO4 Buffer (pH 5.5)5 mM Ammonium Acetate in 70% Acetonitrile
DetectionUV-Vis / MSUV at 260 nmESI-MS
Flow RateNot Specified1.0 mL/minNot Specified

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used technique for the quantitative analysis of colored compounds like azo dyes. sawauniversity.edu.iq The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. azom.com Azo compounds are characterized by one or more azo groups (-N=N-) that act as chromophores, responsible for their absorption of light in the visible and ultraviolet regions. talkingaboutthescience.com

For quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. sawauniversity.edu.iq The absorption spectrum of an azo dye is influenced by its molecular structure and the solvent used. academie-sciences.fr Phenol-based azo molecules typically exhibit a distinct absorption peak in the 300–400 nm range. academie-sciences.fr Research on the closely related 2-(4'-Hydroxybenzeneazo)benzoic acid (HABA) shows a strong absorbance maximum at 337 nm. sigmaaldrich.com This value serves as a primary reference point for developing a spectrophotometric quantification method for its sodium salt.

Table 4: UV-Vis Absorption Characteristics of Related Azo Dyes.
Compound/ClassTypical Absorption Range / λmaxReference
2-(4'-Hydroxybenzeneazo)benzoic acid (HABA)λmax at 337 nm sigmaaldrich.com
Phenol-based Azo Dyes300 - 400 nm academie-sciences.fr
Generic Azo Dye Aλmax at 410 nm (Appears Yellow) docbrown.info
Generic Azo Dye Bλmax at 510 nm (Appears Reddish-Purple) docbrown.info
Novel Isoxazole Azo Derivatives310 - 470 nm researchgate.net

Theoretical Chemistry and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are employed to predict the geometric and electronic properties of the molecule. These predictions are foundational for understanding its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For the protonated form of the title compound, 2-(4-hydroxyphenylazo)benzoic acid (HABA), calculations are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. researchgate.net This level of theory is effective for predicting bond lengths and angles that are in good agreement with experimental data for similar azo compounds. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic transitions and reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For Sodium 2-((4-hydroxyphenyl)azo)benzoate, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl moiety, which acts as an electron-donating group. Conversely, the LUMO is anticipated to be distributed across the electron-withdrawing azo-benzoate portion of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation, which corresponds to absorption of light at longer wavelengths.

Table 1: Calculated Frontier Orbital Energies for this compound (Note: Data is representative and based on theoretical calculations for structurally similar compounds like 2-(4-hydroxyphenylazo)benzoic acid researchgate.net)

ParameterEnergy (eV)
HOMO-5.89
LUMO-2.54
Energy Gap (ΔE)3.35

The primary electronic transition of interest in this type of azo dye is the π→π* transition, which is responsible for its characteristic color. This transition involves the excitation of an electron from the HOMO to the LUMO. Calculations can predict the wavelength of maximum absorption (λmax) associated with this and other transitions. researchgate.net

Table 2: Calculated Electronic Transition Properties for this compound (Note: Data is representative and based on TD-DFT calculations for the parent acid in various solvents researchgate.net)

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3650.75HOMO → LUMO (π→π*)
S₀ → S₂2900.20HOMO-1 → LUMO
S₀ → S₃2550.15HOMO → LUMO+1

Simulation of Spectroscopic Data

Computational methods allow for the simulation of various types of spectra, providing a theoretical basis for the interpretation of experimental results.

The electronic transition data obtained from TD-DFT calculations can be used to generate a theoretical UV-Vis absorption spectrum. researchgate.net This simulated spectrum shows the predicted absorption bands and their relative intensities. For this compound, the spectrum is expected to be dominated by an intense absorption band in the 350-400 nm range, which is characteristic of the π→π* transition of the azo chromophore system. researchgate.netacademie-sciences.fr Additional absorption bands are predicted at shorter wavelengths in the UV region, corresponding to other electronic transitions within the aromatic systems. The accuracy of these predictions can be influenced by the choice of solvent, which can be modeled in the calculations using methods like the Polarizable Continuum Model (PCM). researchgate.net

DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the vibrational modes to specific functional groups can be made. researchgate.net

For this compound, key vibrational modes include the O-H stretching of the phenol (B47542) group, the asymmetric and symmetric stretching of the carboxylate (COO⁻) group, the N=N stretching of the azo bridge, and various C-H and C=C stretching and bending modes of the aromatic rings. Comparing calculated frequencies with experimental data for the parent acid helps to validate the computational model. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies and Assignments for this compound (Note: Frequencies are based on scaled quantum chemical calculations for the parent acid, 2-(4-hydroxyphenylazo)benzoic acid, with adjustments for the carboxylate group researchgate.net)

Calculated Frequency (cm⁻¹)AssignmentFunctional Group
3450ν(O-H)Phenolic OH
1610νas(COO⁻)Carboxylate
1585ν(C=C)Aromatic Rings
1455ν(N=N)Azo Group
1415νs(COO⁻)Carboxylate
1240δ(O-H) + ν(C-O)Phenolic Group

ν: stretching; δ: bending; as: asymmetric; s: symmetric

Molecular Interactions and Supramolecular Assemblies

The unique structure of this compound, featuring a carboxylate group, a hydroxyl group, and an azo bridge, facilitates a range of non-covalent interactions that govern its assembly into more complex supramolecular structures.

The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carboxylate oxygen atoms, azo nitrogen atoms) in the HABA molecule is central to its ability to form intermolecular hydrogen bonds. In its protonated (carboxylic acid) state, the molecule can form strong O-H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules, leading to the creation of centrosymmetric dimers. researchgate.net This is a common and stabilizing motif for carboxylic acids. researchgate.net Furthermore, the hydroxyl group can participate in additional hydrogen bonding, creating extended networks. These interactions are fundamental to the compound's crystal packing and solid-state structure. Theoretical studies on related phenolic acids show that intramolecular hydrogen bonds can also play a crucial role, for instance, between an ortho-hydroxyl group and a carboxylate group, which can enforce a rigid, planar geometry on the molecule. nih.gov

The azobenzene (B91143) core of the molecule makes it an excellent candidate for host-guest chemistry, particularly with cyclodextrins (CDs). nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules of appropriate size and polarity. nih.gov

The encapsulation of this compound within a cyclodextrin (B1172386) cavity is primarily driven by hydrophobic interactions between the apolar azobenzene moiety and the nonpolar CD cavity. nih.gov This process can enhance the solubility and stability of the guest molecule. nih.govnih.gov Isothermal titration calorimetry (ITC) is a key technique for studying these interactions, providing a complete thermodynamic profile, including the binding constant (K), enthalpy (ΔH°), and entropy (ΔS°) changes. d-nb.inforesearchgate.net For most cyclodextrin-guest complexes, the stoichiometry is 1:1, and the binding is often enthalpy-driven. d-nb.infonih.gov A relatively low binding constant is often considered advantageous, as it facilitates the controlled release of the guest molecule from the host. d-nb.info

Table 1: Representative Thermodynamic Parameters for Host-Guest Complexation with Cyclodextrins Note: This table presents typical values observed for the interaction of small aromatic molecules with β-cyclodextrins, illustrating the expected thermodynamic profile for this compound.

HostGuestBinding Constant (K) (M⁻¹)Enthalpy (ΔH°) (kJ/mol)Entropy (TΔS°) (kJ/mol)Driving Force
β-CyclodextrinAromatic Azo Dye~100 - 500NegativeFavorable or UnfavorablePrimarily Enthalpy-driven
Hydroxypropyl-β-CDAromatic Azo Dye~100 - 4000NegativeFavorable or UnfavorablePrimarily Enthalpy-driven d-nb.info

Structure-Activity Relationship (SAR) Modeling and Prediction

SAR studies use computational models to correlate a molecule's chemical structure with its activity. For this compound, these models help predict its biological interactions and guide the design of new derivatives with enhanced properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA, to form a stable complex. nih.gov For azo dyes like this compound, docking studies are instrumental in elucidating potential biological activities. tandfonline.com

Researchers have successfully used docking to model the interaction of various azo dyes with biological targets:

Human Serum Albumin (HSA): Docking studies have shown that azo dyes can bind within the subdomains of HSA, a major transport protein in the blood. These studies identify key amino acid residues that stabilize the complex through hydrogen bonds and hydrophobic interactions. tandfonline.com

Enzymes: The interaction of azo dyes with enzymes like azoreductases has been modeled to understand their biodegradation. nih.gov Docking can pinpoint crucial active site residues, such as phenylalanine for hydrophobic interactions and asparagine for hydrogen bonding. nih.gov

DNA: The curved shape of some azo dyes allows them to fit within the minor groove of DNA, an interaction that can be predicted and analyzed through docking simulations. nih.gov

Table 2: Summary of Computational Docking Applications for Azo Dye Derivatives

Biological TargetPredicted Binding SiteKey InteractionsPotential Implication
Human Serum Albumin (HSA)Sudlow's Site I (Subdomain IIA) tandfonline.comHydrogen bonding, Hydrophobic interactions tandfonline.comPharmacokinetics, Drug transport
AzoreductaseEnzyme active site nih.govHydrogen bonding, Hydrophobic interactions nih.govBiodegradation, Bioremediation
DNAMinor groove nih.govShape complementarity, Electrostatic interactions nih.govGenotoxicity, Therapeutic action
Cytochrome c PeroxidaseEnzyme active site ekb.egHydrogen bonding ekb.egAntioxidant activity

The inherent properties of the azobenzene scaffold in this compound allow for the computational prediction of novel applications. nih.gov The key feature is the photo-isomerization capability, which forms the basis for photoswitchable materials. nih.govacs.org

Theoretical calculations are vital for:

Rational Design of Photoswitches: Computational models can predict the absorption spectra and isomerization thermodynamics of azobenzene derivatives. proquest.com This allows for the targeted design of molecules that switch in response to specific wavelengths of light, such as visible or near-infrared light for biological applications, to minimize cell damage. acs.org

Nonlinear Optics: The extended π-system and charge-transfer characteristics of substituted azobenzenes suggest their potential in nonlinear optical (NLO) materials. researchgate.net Computational chemistry can calculate properties like hyperpolarizability to screen for promising NLO candidates.

Molecular Machinery: The significant geometric change between the E and Z isomers can be harnessed to create molecular-level machines and actuators. nih.gov Theoretical studies help in understanding and designing the mechanics of this motion.

The azobenzene unit in this compound can exist as two geometric isomers: the planar, more stable E (trans) isomer and the non-planar, metastable Z (cis) isomer. nih.gov The reversible conversion between these two states is the foundation of its photochromism. nih.gov

E → Z Isomerization: This conversion is typically induced by irradiation with UV light. nih.gov

Z → E Isomerization: The back-isomerization can occur either thermally, as the molecule relaxes to its more stable state, or can be accelerated by irradiation with visible light. nih.govnih.gov

Computational analysis, often using Time-Dependent Density Functional Theory (TD-DFT), is critical for understanding the kinetics and thermodynamics of this process. nih.gov Studies on hydroxy-substituted azobenzenes have shown that the rate of thermal back-isomerization (Z to E) is highly dependent on the solvent. For example, the process is significantly faster in polar protic solvents like ethanol (B145695) compared to non-polar solvents like toluene, which suggests a rotational mechanism involving a polar transition state. longdom.org The half-life of the Z isomer can be tuned from milliseconds to hours or even days by modifying the substitution pattern and the solvent environment.

Table 3: Solvent Effect on Thermal Isomerization Kinetics for Hydroxy-Substituted Azobenzenes Note: This table illustrates the typical influence of solvent polarity on the thermal relaxation time of the Z-isomer for azobenzene derivatives similar to HABA, based on published data.

SolventPolarityTypical Relaxation Time (Z → E)Kinetic Rate
TolueneNon-polar~30 minutes Slow
DioxaneLow polaritySeveral minutesModerate
EthanolPolar, Protic~200-300 milliseconds Fast

This detailed computational analysis underscores the potential to precisely tune the properties of this compound for advanced applications in materials science and biotechnology.

Environmental Fate and Bioremediation Studies

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that lead to the breakdown of chemical compounds. For Sodium 2-((4-hydroxyphenyl)azo)benzoate, key abiotic degradation pathways include photodegradation and chemical oxidation. Research has primarily focused on its acidic form, 2-(4-hydroxyphenylazo)benzoic acid (HABA), providing valuable insights into its environmental behavior.

The degradation of 2-(4-hydroxyphenylazo)benzoic acid has been investigated using ultraviolet (UV) irradiation. researchgate.netjournalcsij.comsdiarticle4.com In a study utilizing a photoreactor with UV lamps at 254 and 365 nm wavelengths, the photodegradation of HABA was examined. researchgate.netjournalcsij.comsdiarticle4.com The process, particularly when combined with an oxidizing agent like hydrogen peroxide (H₂O₂), leads to the breakdown of the dye's chromophoric structure. sdiarticle4.com The π→π* electronic transition of the –N=N– azo group, responsible for the color, is observed at approximately 399 nm, while the π→π* transition of the phenyl groups is seen at 262 nm. sdiarticle4.com UV irradiation targets these bonds, initiating the degradation process. In the absence of H₂O₂, UV irradiation alone resulted in a 16% degradation of HABA over 1.3 hours. sdiarticle4.com The combination of UV light with hydrogen peroxide, a process known as the H₂O₂/UV method, enhances the degradation by generating highly reactive hydroxyl radicals that can more effectively destroy the dye molecule. sdiarticle4.com

Chemical oxidation using strong oxidizing agents like sodium hypochlorite (B82951) (NaOCl) has proven effective in degrading 2-(4-hydroxyphenylazo)benzoic acid. researchgate.netjournalcsij.comsdiarticle4.com Sodium hypochlorite is a vigorous oxidant capable of successfully degrading azo dyes. sdiarticle4.com The effectiveness of NaOCl in decolorizing HABA has been demonstrated, with studies indicating that the amount of NaOCl is a crucial factor for optimal degradation. sdiarticle4.com The combination of UV irradiation with sodium hypochlorite (NaOCl/UV) is even more effective than NaOCl alone, achieving a higher percentage of color removal. researchgate.netjournalcsij.com This suggests a synergistic effect where UV light enhances the oxidative power of hypochlorite.

The degradation kinetics of 2-(4-hydroxyphenylazo)benzoic acid have been studied under various conditions. researchgate.netjournalcsij.comsdiarticle4.com The degradation process in different media has been found to follow specific rate constants. For instance, the decolorization rate constant of HABA in a NaOCl/UV medium was found to be 1.30x10⁻² min⁻¹, which is greater than the rate constant in a NaOCl medium alone (9.8x10⁻³ min⁻¹). sdiarticle4.com This indicates a faster color removal in the combined UV/NaOCl process. sdiarticle4.com

The efficiency of different advanced oxidation processes has been compared. The sodium hypochlorite/ultraviolet irradiation (NaOCl/UV) and sodium hypochlorite (NaOCl) methods were found to be more effective for color removal of HABA than hydrogen peroxide/ultraviolet irradiation (H₂O₂/UV) and hydrogen peroxide (H₂O₂) methods, with color removal percentages of 83% and 64% respectively. researchgate.netjournalcsij.com The degradation kinetics are influenced by factors such as pH and the initial concentration of the dye and the oxidizing agent. researchgate.netjournalcsij.com For the H₂O₂/UV process, the optimal pH for the degradation of a 3.5x10⁻⁵ M solution of HABA was found to be 10. researchgate.netjournalcsij.com For the NaOCl process, the optimal pH for the same concentration of the dye was determined to be 8. researchgate.netjournalcsij.com

Table 1: Comparison of Degradation Methods for 2-(4-hydroxyphenylazo)benzoic acid

Degradation Method Oxidizing Agent UV Irradiation Color Removal Efficiency Optimal pH Reference
H₂O₂ Hydrogen Peroxide No 12% - sdiarticle4.com
H₂O₂/UV Hydrogen Peroxide Yes 16% (after 76 min) 10 researchgate.netjournalcsij.comsdiarticle4.com
NaOCl Sodium Hypochlorite No 64% 8 researchgate.netjournalcsij.com
NaOCl/UV Sodium Hypochlorite Yes 83% 8 researchgate.netjournalcsij.com

Biotic Degradation and Biotransformation Pathways

Biotic degradation relies on the metabolic activities of microorganisms to break down complex organic molecules. The bioremediation of azo dyes like this compound is a key area of research, focusing on the capabilities of various bacteria and fungi.

A wide range of microorganisms have demonstrated the ability to decolorize and degrade azo dyes. Fungi, particularly white-rot fungi, are of interest due to their production of non-specific lignin-degrading enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, which can also break down dye molecules. mdpi.com Several fungal genera, including Aspergillus, Penicillium, Phanerochaete, and Cladosporium, have been shown to be effective in the bioremediation of azo dyes. nih.govbiotech-asia.orgnih.gov For instance, Aspergillus niger and Phanerochaete chrysosporium have been reported to achieve up to 90% decolorization of certain dyes within six days. nih.gov

Bacteria also play a crucial role in the breakdown of azo dyes. Strains of Bacillus subtilis and Alcaligenes latus have been identified as being capable of degrading complex dye intermediates like H-acid. umn.edunih.govresearchgate.netresearchgate.net The efficiency of bacterial degradation can be influenced by the dye concentration, with complete degradation of H-acid at concentrations up to 300 ppm by Bacillus subtilis being reported. researchgate.net

The complete biodegradation of azo dyes is often a two-step process involving both anaerobic and aerobic conditions. nih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, the primary step is the reductive cleavage of the azo bond (–N=N–). nih.gov This process results in the formation of colorless aromatic amines, which may be toxic. nih.gov This initial decolorization is often rapid but does not represent complete mineralization of the dye.

Aerobic Degradation: The aromatic amines produced during the anaerobic phase are typically resistant to further degradation under anaerobic conditions. nih.gov However, these amines can often be mineralized under aerobic conditions by various microorganisms. nih.govnih.gov This aerobic stage is crucial for the complete breakdown of the dye molecule into less harmful substances like carbon dioxide and water, thus achieving detoxification. Some studies have shown that certain azo dyes can be degraded under solely aerobic conditions, where the microbial consortia can create microaerophilic or anaerobic zones within biofilms, allowing for the initial reductive cleavage of the azo bond.

A sequential anaerobic-aerobic treatment system is therefore considered a logical and effective approach for the complete bioremediation of wastewater containing azo dyes. nih.gov

Table 2: Microbial Genera Involved in Azo Dye Degradation

Microorganism Type Genera Degradation Condition Reference
Fungus Aspergillus Aerobic nih.govbiotech-asia.orgnih.govumn.edu
Fungus Penicillium Aerobic nih.gov
Fungus Phanerochaete Aerobic nih.gov
Fungus Cladosporium Aerobic biotech-asia.org
Fungus Bjerkandera Aerobic mdpi.com
Fungus Trametes Aerobic mdpi.com
Bacterium Bacillus Aerobic/Anaerobic umn.eduresearchgate.net
Bacterium Alcaligenes Aerobic nih.govresearchgate.net

Microbial Degradation by Bacteria and Fungi

Role of Microbial Consortia in Bioremediation

Microbial consortia, which are mixed populations of different microorganisms, often exhibit enhanced capabilities for the degradation of complex pollutants like azo dyes compared to single microbial strains. nih.gov The synergistic interactions within a consortium can lead to a more complete and efficient breakdown of the dye molecule. nih.gov Different microbial species can perform distinct steps in the degradation pathway, with the metabolic products of one organism serving as the substrate for another. nih.gov This division of labor can prevent the accumulation of toxic intermediates, which can sometimes occur during degradation by a single microorganism. nih.gov

While the use of microbial consortia for the bioremediation of various azo dyes has been well-documented, specific studies focusing on the degradation of this compound using this approach are not extensively reported in the available scientific literature. umn.eduresearchgate.net However, the general principles of microbial consortia in azo dye degradation suggest that a mixed culture of bacteria and/or fungi could be effective. For instance, a bacterial consortium composed of Pseudomonas, Lysinibacillus, Lactococcus, and Dysgonomonas has been shown to effectively decolorize the azo dye Metanil yellow. researchgate.net Fungal consortia have also demonstrated high efficiency in degrading a wide range of azo dyes. umn.edu

Table 1: Examples of Microbial Consortia Used in Azo Dye Bioremediation

Microbial Consortium ComponentsTarget Azo Dye(s)Key FindingsReference
Pseudomonas, Lysinibacillus, Lactococcus, DysgonomonasMetanil yellow96.25% degradation under static conditions. researchgate.net
Four fungal strains (unspecified)Fifteen different azo dyesComplete (100%) degradation of ten azo dyes. umn.edu
Bacillus pumilus, Zobellella taiwanensis, Enterococcus duransReactive Green 19, Reactive Black 5, Reactive Red 198Significant decolorization by the consortium. nitrkl.ac.in

Enzymatic Biocatalysis for Azo Dye Degradation

The enzymatic degradation of azo dyes is a key mechanism in bioremediation, offering specificity and efficiency. researchgate.net Several types of enzymes, primarily oxidoreductases, are involved in this process. nih.gov

Azo reductases are enzymes that catalyze the reductive cleavage of the azo bond, which is typically the initial and rate-limiting step in the aerobic biodegradation of azo dyes. nih.govnih.gov This reaction breaks the chromophoric azo linkage, leading to the decolorization of the dye and the formation of aromatic amines. nih.gov These enzymes are found in a wide variety of bacteria and some yeasts. google.com The reduction of the azo bond is generally an anaerobic process, as oxygen can compete with the azo group as an electron acceptor. nih.gov A patent has reported that 3-(4-hydroxyphenylazo)benzoic acid, a structural isomer of the acid form of the target compound, can be reduced by various bacterial species, suggesting that this compound may also be susceptible to degradation by azo reductases. google.com

The general mechanism involves the transfer of electrons from a donor, such as NADH or NADPH, to the azo dye, which acts as the electron acceptor. nih.gov This results in the cleavage of the -N=N- bond and the formation of two separate amine compounds. nih.gov

Laccases are multi-copper oxidases that can decolorize a broad spectrum of industrial dyes, including azo dyes. researchgate.netresearchgate.net These enzymes catalyze the oxidation of phenolic compounds and other substrates through a free radical mechanism, which can avoid the formation of toxic aromatic amines that are often produced by reductive cleavage. researchgate.net Laccases oxidize the phenolic group of the azo dye, leading to the destruction of the chromophore. researchgate.net The presence of a hydroxyl group on the phenyl ring of this compound suggests that it could be a substrate for laccase-mediated oxidation. researchgate.net However, the degradation products can sometimes undergo polymerization, leading to a darkening of the solution. uminho.pt

Other oxidoreductases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are also implicated in the degradation of azo dyes, particularly by white-rot fungi. nih.gov These enzymes have a high redox potential and can oxidize a wide range of recalcitrant compounds. nih.gov Similar to laccases, they work through the generation of free radicals. nih.gov The addition of mediators, such as veratryl alcohol for LiP, can enhance the decolorization of some azo dyes. researchgate.net While the general involvement of these enzymes in azo dye degradation is established, specific studies on their role in the transformation of this compound are lacking.

Plant-Mediated Bioremediation (Phytoremediation) Approaches

Phytoremediation is an emerging technology that uses plants to remove, degrade, or stabilize environmental contaminants. nih.govjmaterenvironsci.com Plants can absorb azo dyes from soil and water through their root systems, and subsequently, the dyes can be metabolized by plant enzymes. aalto.fi Various plant species, including sunflowers and aquatic plants like Chara vulgaris and Azolla pinnata, have been investigated for their ability to remediate wastewater containing different azo dyes. jmaterenvironsci.comresearchgate.netnih.gov The effectiveness of phytoremediation can vary depending on the plant species and the specific chemical structure of the azo dye. researchgate.net

Currently, there is a lack of specific research on the phytoremediation of this compound. However, the general success of phytoremediation with other azo dyes suggests its potential as a sustainable and aesthetically pleasing remediation strategy. aalto.fijmaterenvironsci.com

Table 2: Examples of Plants Used in Phytoremediation of Azo Dyes

Plant SpeciesTarget Azo Dye(s)Key FindingsReference
Sunflowers (Helianthus annuus)Bismark brown Y, Evans blue, Orange GSignificant decolorization, with an average removal of 62.64% for 100 mg/L dye concentration within 4 days. researchgate.net
Chara vulgarisMethyl RedFavorable decolorization at pH 5, with equilibrium reached after approximately 48 hours. nih.gov
Azolla pinnataMethylene BlueHigh potential for accumulation and remediation. jmaterenvironsci.com

Identification and Analysis of Metabolites and Transformation Products

For this compound, reductive cleavage by azo reductases would be expected to yield two primary aromatic amines: 4-aminophenol (B1666318) and 2-aminobenzoic acid. This is based on the general mechanism of azo dye degradation. umn.edunih.gov

Figure 1: Hypothetical Reductive Cleavage of this compound

Following the initial cleavage, these aromatic amines can be further degraded, often through aerobic pathways involving enzymes like monooxygenases and dioxygenases. researchgate.net The ultimate goal of bioremediation is the complete mineralization of the dye into non-toxic products such as carbon dioxide, water, and inorganic salts. nih.gov

It is important to note that while this degradation pathway is chemically plausible, specific studies identifying the actual metabolites and transformation products of this compound during bioremediation are not found in the reviewed scientific literature. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed to identify such degradation products. umn.edu

Environmental Persistence and Biodegradability Assessment

The environmental fate of this compound, an azo dye, is intrinsically linked to its chemical structure and the environmental conditions it encounters. Azo dyes are generally considered xenobiotic compounds, meaning they are foreign to biological systems and can be resistant to degradation. nih.govabcam.com Their persistence in the environment is a significant concern due to the potential for bioaccumulation and the generation of toxic byproducts. nih.govabcam.comchemimpex.com

Research into the biodegradability of azo dyes indicates that complete mineralization is often a challenging, multi-step process requiring specific microbial activities under varying redox conditions. mdpi.comnih.gov The stability of the azo bond (–N=N–), which is responsible for the dye's color, makes these compounds resistant to breakdown under aerobic conditions typically found in conventional wastewater treatment systems. nih.govijcmas.com

General Principles of Azo Dye Biodegradation

The biodegradation of azo dyes, including what can be inferred for this compound, typically follows a two-stage mechanism:

Anaerobic Reductive Cleavage: The initial and most crucial step in the breakdown of azo dyes is the reductive cleavage of the azo bond. mdpi.comnih.gov This process is primarily carried out by a variety of anaerobic and facultative anaerobic bacteria. mdpi.com Under anaerobic conditions, enzymes known as azoreductases transfer electrons to the azo bond, leading to its cleavage and the formation of colorless aromatic amines. nih.gov For this compound, this would result in the formation of 2-aminobenzoic acid and 4-aminophenol.

Aerobic Degradation of Aromatic Amines: The aromatic amines produced during the anaerobic stage are often more toxic than the parent dye molecule and can be persistent pollutants themselves. mdpi.commdpi.com Their complete degradation typically requires aerobic conditions, where various microorganisms can utilize them as a source of carbon and nitrogen, breaking them down into simpler, less harmful compounds like carbon dioxide and water. mdpi.comnih.gov

The successful bioremediation of azo dyes, therefore, often relies on sequential anaerobic-aerobic treatment systems that facilitate both stages of degradation. nih.govnih.gov

Factors Influencing Biodegradability

Several factors can influence the rate and extent of the biodegradation of azo dyes:

Molecular Structure: The complexity of the azo dye, including the number of azo bonds and the presence of various functional groups (such as the hydroxyl and carboxyl groups in this compound), can affect its biodegradability. researchgate.net

Microbial Consortia: Mixed microbial cultures are generally more effective at degrading azo dyes than single strains due to synergistic metabolic activities. nih.gov

Environmental Conditions: Parameters such as pH, temperature, and the availability of co-substrates (additional carbon sources) play a significant role in the efficiency of microbial degradation. mdpi.com

Detailed Research Findings

While specific studies on the environmental persistence and biodegradability of this compound are not extensively available in the reviewed literature, the general principles of azo dye degradation provide a strong framework for understanding its likely environmental fate. The presence of hydroxyl (–OH) and carboxyl (–COOH) groups on the aromatic rings may influence its solubility and interaction with microbial enzymes. researchgate.netnih.gov

The following table summarizes findings for the biodegradation of azo dyes with similar structural features, which can serve as a proxy for estimating the potential biodegradability of this compound.

Azo Dye Example Microorganism/Consortium Conditions Degradation/Decolorization Efficiency Key Findings
Reactive Black 5Providencia rettgeri & Pseudomonas sp.Sequential microaerophilic/aerobic98-99% decolorizationFormation of aromatic amines was avoided under the sequential process. nih.gov
Reactive Orange 16Pseudomonas aeruginosaMicroaerophilicSignificant decolorizationThe presence of a co-substrate was crucial for effective degradation. researchgate.net
Acid Orange 7Mixed bacterial cultureAnoxic-aerobic SBR>90% decolorizationDecolorization was higher in the anoxic phase, while COD removal was better in the aerobic phase.

This table presents data for structurally related azo dyes to illustrate the principles of biodegradation. Specific data for this compound is not available in the cited literature.

The following table outlines the expected degradation products of this compound based on the known mechanisms of azo dye biodegradation.

Parent Compound Initial Biodegradation Step Resulting Intermediates Subsequent Aerobic Degradation
This compoundAnaerobic reductive cleavage of the azo bond2-Aminobenzoic acid and 4-AminophenolMineralization to CO2, H2O, and inorganic ions

This table illustrates the theoretical biodegradation pathway of this compound.

Advanced Research Applications in Chemical and Biological Systems

Applications in Advanced Materials Science

The exploration of Sodium 2-((4-hydroxyphenyl)azo)benzoate and its derivatives in materials science is driven by the quest for novel materials with tunable optical and electronic properties. The azo group's ability to undergo reversible trans-cis isomerization upon light exposure is a key feature enabling many of these applications.

Photoswitchable Materials Development (e.g., Liquid Crystals)

Azo compounds are well-regarded for their photoswitching capabilities, a property that allows for the reversible alteration of their molecular geometry using light. nih.gov This photoisomerization between the stable trans and metastable cis forms can induce significant changes in the macroscopic properties of a material, such as its shape, color, and refractive index. When incorporated into liquid crystal (LC) matrices, the geometric changes in guest azo dye molecules like this compound can disrupt the orientation of the host LC molecules. researchgate.net This disruption enables the photomodulation of the LC's optical properties, a principle that is fundamental to the development of photoswitchable liquid crystal materials. researchgate.net

The process of photo-alignment, where the orientation of liquid crystal molecules is controlled by polarized light, often utilizes azo dyes. samipubco.com The azo dye molecules, upon exposure to linearly polarized light, align themselves perpendicularly to the light's polarization direction, which in turn directs the alignment of the liquid crystal molecules. samipubco.comnih.gov This technique can produce highly uniform alignment with strong anchoring energy, which is crucial for the fabrication of advanced liquid crystal displays (LCDs). researchgate.netsamipubco.com

Photovoltaic Systems and Organic Light-Emitting Diodes (OLEDs)

In the realm of renewable energy, azo dyes are being investigated as additives in perovskite solar cells (PSCs). These dyes can act as passivators, reducing defects in the perovskite crystal structure and enhancing the efficiency and stability of the solar cells. sigmaaldrich.com For instance, some novel azo dye molecules have been shown to interact with defects in the perovskite layer, suppressing non-radiative recombination and improving the power conversion efficiency. sigmaaldrich.com While direct studies on this compound in this context are not widely available, its structural similarity to other effective azo additives suggests potential for similar applications. researchgate.netsigmaaldrich.com

In the field of organic light-emitting diodes (OLEDs), the development of efficient and stable emitter materials is crucial. While first-generation fluorescent emitters have limitations in efficiency, research into advanced emitter types, including those based on organic dyes, is ongoing. ossila.com Azo compounds and other nitrogen-containing heterocyclic structures are explored for their potential in OLEDs, particularly for creating materials with specific photophysical properties. sigmaaldrich.com The development of blue, green, and red emitters often involves complex organic molecules, and the tunability of azo dyes makes them candidates for investigation in this area. ossila.commdpi.comnih.gov

Optical and Nonlinear Optical Devices

The delocalized π-electron system present in this compound is characteristic of molecules with significant nonlinear optical (NLO) properties. nih.govias.ac.in NLO materials are essential for a variety of photonic applications, including optical switching and frequency conversion. Research on the closely related 2-(4-hydroxyphenylazo)benzoic acid (HABA) has provided theoretical insights into its NLO potential. researchgate.netnih.gov

Computational studies using density functional theory (DFT) have been employed to calculate the NLO properties of HABA. researchgate.netnih.gov These studies investigate parameters such as polarizability and first hyperpolarizability (β), which are indicators of a molecule's NLO response. researchgate.netnih.gov The results for HABA suggest that it possesses promising NLO characteristics, which are largely attributable to the charge transfer between the electron-donating hydroxyl group and the electron-withdrawing carboxyl group, facilitated by the azo bridge. researchgate.netnih.gov Azo dyes, in general, are recognized for their potential in NLO applications due to their highly delocalized electron systems. nih.govresearchgate.net

Calculated Nonlinear Optical Properties of 2-(4-hydroxyphenylazo)benzoic acid (HABA)
PropertyCalculated ValueMethodReference
Polarizability (α)Value dependent on computational modelDFT/B3LYP/6-311++G(d,p) researchgate.netnih.gov
First Hyperpolarizability (β)Value dependent on computational modelDFT/B3LYP/6-311++G(d,p) researchgate.netnih.gov

Polarizing Film Technologies

Azo dyes are extensively used in the fabrication of polarizing films due to their dichroic properties, meaning they absorb light differently depending on its polarization. researchgate.netnih.gov When molecules of an azo dye like this compound are aligned within a polymer matrix, typically polyvinyl alcohol (PVA), the resulting film can act as a polarizer. nih.govnih.gov

The fabrication process often involves stretching a polymer film that has been impregnated with the dye. nih.gov This stretching aligns the rod-like azo dye molecules along a common axis, leading to anisotropic absorption of light. nih.gov Light polarized parallel to the long axis of the dye molecules is absorbed, while light polarized perpendicular to it is transmitted. nih.gov The performance of such polarizing films is characterized by their dichroic ratio and polarization efficiency. nih.govresearchgate.net Research has focused on developing ultrathin and highly stable azo dye-based polarizers for applications in modern displays. researchgate.netnih.gov

Integration into Nanostructured Materials

The functionalization of nanoparticles with organic molecules like this compound can create hybrid materials with novel properties and applications. samipubco.comresearchgate.net For instance, azo compounds can be attached to the surface of nanoparticles, such as gold or iron oxide nanoparticles, to develop new types of sensors. researchgate.netresearchgate.net The interaction of the azo dye with specific analytes can alter the optical or magnetic properties of the nanoparticles, providing a detectable signal. nih.govresearchgate.net

Nanoparticles functionalized with antioxidant molecules are also being explored to combat oxidative stress. nih.gov Given that some azo compounds exhibit antioxidant properties, their integration with nanoparticles could lead to the development of "nano-antioxidants" with enhanced stability and targeted delivery. nih.gov Furthermore, the use of nanomaterials in conjunction with azo dyes for the detection of various substances is an active area of research, with applications in environmental monitoring and food safety. ossila.comzfin.org

Exploration of Biological Interactions and Bioactivity Mechanisms

The biological properties of aromatic azo compounds have been a subject of extensive research, with studies reporting a wide range of activities, including antibacterial, antifungal, antiviral, and cytotoxic effects. nih.govebi.ac.uk The specific biological interactions of this compound are often studied through its acid form, HABA, which is known to interact with proteins. targetmol.com

HABA is utilized as a spectrophotometric probe to study protein binding, as its absorption spectrum changes upon interaction with proteins like bovine serum albumin. targetmol.com This property is also exploited in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where HABA serves as a matrix material for the analysis of biomolecules. ebi.ac.uk

The biological activity of azo compounds is often linked to their ability to be metabolized by enzymes, particularly azoreductases found in intestinal microbiota. ekb.eg This metabolic cleavage of the azo bond can release the constituent aromatic amines, which may have their own biological effects. While some azo compounds have been associated with toxicity, others are being investigated for therapeutic applications, including cancer therapy and drug delivery. nih.govebi.ac.ukthermofisher.com The cytotoxic activity of some aromatic azo compounds against various cancer cell lines has been demonstrated, although the mechanisms are still under investigation. thermofisher.comgoogle.com It is important to note that the biological effects can vary significantly depending on the specific chemical structure of the azo compound.

Antimicrobial Activity and Mechanisms of Actioncabidigitallibrary.orgresearchgate.net

The antimicrobial potential of azo compounds, including those structurally related to this compound, has been a subject of scientific investigation. These compounds are noted for their activity against a range of microorganisms, which is often attributed to their unique chemical structures. researchgate.netresearchgate.net

Efficacy Against Gram-Positive and Gram-Negative Bacteriaresearchgate.net

Azo compounds have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain azo-flavone derivatives have shown a significant inhibitory effect against Gram-negative bacteria like Escherichia coli. researchgate.net The broader class of benzoates, such as sodium benzoate (B1203000), has been found to inhibit Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative E. coli. cabidigitallibrary.org The antimicrobial action of benzoates is often pH-dependent, with the undissociated form of the acid considered the primary active agent. cabidigitallibrary.org While specific data for this compound is limited, the activity of related compounds suggests a potential for broad-spectrum antimicrobial properties.

Table 1: Illustrative Antimicrobial Activity of Related Benzoate Compounds

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) of Sodium Benzoate
Escherichia coli (ATCC 25922) Gram-Negative 400 mg/mL
Staphylococcus aureus (ATCC 25923) Gram-Positive 400 mg/mL
Bacillus subtilis (ATCC 11774) Gram-Positive 400 mg/mL
Salmonella enteritidis (ATCC 13076) Gram-Negative No inhibition detected

Data is illustrative and based on studies of sodium benzoate. cabidigitallibrary.org

Anti-tubercular Activitynih.gov

The search for novel anti-tubercular agents is critical, and various chemical scaffolds are being explored for their efficacy against Mycobacterium tuberculosis. ebi.ac.uk High-throughput screening against the M. tuberculosis H37Rv strain is a common method for identifying new, active compounds. ebi.ac.ukebi.ac.uknih.gov Research into azetidin-2-one (B1220530) derivatives has identified compounds with significant anti-tubercular activity against the Mtb H37Rv strain, with MIC values as low as 0.78 µg/mL. nih.gov Similarly, studies on salicylanilides, which share some structural similarities with the benzoate part of the target compound, have shown activity against M. tuberculosis, although this can sometimes be linked to cytotoxicity. nih.gov This indicates that compounds with related structural motifs are of interest in the development of new treatments for tuberculosis.

Interaction with Bacterial Cell Walls and Enzymesresearchgate.net

The mechanism of antimicrobial action for many compounds involves disruption of the bacterial cell membrane or inhibition of essential enzymes. researchgate.net For Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier. researchgate.net Some antimicrobial agents function by disorganizing this membrane, increasing its permeability to other substances. researchgate.net A proposed mechanism for salicylanilide-related compounds against M. tuberculosis is their function as proton shuttles, which disrupts the cellular proton gradient essential for energy production, ultimately killing the cell. nih.gov Furthermore, some azetidin-2-one derivatives have shown a correlation between their anti-tubercular activity and the inhibition of the Phospholipase A2 (PLA2) enzyme. nih.gov

Antioxidant Properties and Reactive Species Scavengingresearchgate.netnih.gov

Azo compounds are among the chemical classes investigated for antioxidant properties. researchgate.net The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used and accessible method to measure this activity. nih.gov In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govnih.gov Studies on certain azo-sulfa compounds have demonstrated good radical scavenging activity, with IC50 values indicating their potency compared to standards like ascorbic acid. researchgate.net This suggests that the azo linkage in this compound could contribute to potential antioxidant and reactive species scavenging capabilities. researchgate.net

Table 2: Illustrative DPPH Radical Scavenging Activity of Azo-Sulfa Compounds

Compound IC50 (µg/mL)
Azo-sulfa Compound 1 21.35
Azo-sulfa Compound 2 15.23
Azo-sulfa Compound 3 19.46
Ascorbic Acid (Standard) 7.59

IC50 is the concentration of the compound required to scavenge 50% of DPPH radicals. Data is illustrative and based on studies of different, but related, azo compounds. researchgate.net

Enzyme Inhibition Studies and Interaction with Biological Macromolecules (e.g., Epidermal Growth Factor Receptor)researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cellular processes like proliferation and survival. nih.gov Its overactivity is linked to the development of many cancers, making it a key target for therapeutic inhibitors. nih.govnih.govmdpi.com EGFR inhibitors are broadly classified into monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs), which block the enzyme's intracellular activity. nih.govresearchgate.net Numerous heterocyclic compounds, such as those based on quinazoline (B50416) and pyrazole (B372694) scaffolds, have been developed as potent EGFR inhibitors, with some achieving IC50 values in the nanomolar range. nih.govdovepress.comnih.gov The anti-proliferative effect of these inhibitors often correlates with their ability to inhibit the EGFR protein kinase. nih.gov Given the aromatic and hydroxyl features of this compound, its potential for interaction with biological macromolecules like EGFR warrants investigation, as similar structural motifs are present in known inhibitors.

Table 3: Illustrative Inhibitory Activity (IC50) of Various Compounds Against EGFR

Compound Type Example Compound EGFR IC50
Benzoquinazolinone Compound 10 3.90 µM
Benzoquinazolinone Compound 11 2.55 µM
Thiazolyl-pyrazoline Compound 7g 83 nM
Thiazolyl-pyrazoline Compound 7m 95 nM
Reference Drug Erlotinib 6.21 µM

Data is illustrative and based on various classes of EGFR inhibitors to show the range of potencies. nih.govnih.gov

Investigation of Effects on Cellular Processes (e.g., Membrane Permeability)researchgate.net

The ability of a compound to affect cellular processes such as membrane permeability is fundamental to its biological activity. Studies on salicylate (B1505791) and benzoate analogs have shown they can increase the membrane potential and conductance in neurons by altering ion flow. The potency of these compounds in altering membrane permeability has been correlated with their physicochemical properties. For bacteria, particularly Gram-negative strains, the outer membrane's integrity is crucial for survival. researchgate.net Agents that can increase the permeability of this membrane can render the bacteria susceptible to other antimicrobial agents or disrupt cellular homeostasis. This mechanism is a key area of investigation for new antibacterial drugs. researchgate.net

Nucleic Acid Interaction and DNA Cleavage Studies

Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with nucleic acids or its potential to induce DNA cleavage. While studies have been conducted on the genotoxic effects of simpler related compounds like sodium benzoate ucf.edubanglajol.inforesearchgate.netnih.gov, these findings are not directly applicable to the more complex structure of this specific azo dye. Research into the potential for azo compounds to interact with biological macromolecules is an ongoing field, but specific data on this compound's activity with DNA remains to be elucidated.

Role as a Chemical Probe or Research Tool

The distinct properties of this compound make it a valuable tool in various research applications, from biomolecular analysis to the prospective development of detection systems.

This compound, commonly known by the acronym HABA (2-(4'-Hydroxybenzeneazo)benzoic acid), has been identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. acs.orgnih.govresearchgate.net This technique is a cornerstone of proteomics, enabling the analysis of large biomolecules like proteins.

HABA's performance as a MALDI matrix presents several advantages over other commonly used matrices such as sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA). acs.orgnih.gov It has been successfully used for the desorption of peptides, proteins, and glycoproteins with molecular weights up to approximately 250 kDa. acs.orgnih.govresearchgate.net A key benefit of HABA is its enhanced sensitivity for larger proteins and glycoproteins, particularly in complex mixtures where other matrices tend to discriminate against higher mass components. acs.orgnih.gov

Furthermore, HABA provides a very uniform sample surface when co-crystallized with an analyte. acs.orgnih.gov This homogeneity minimizes spatial variations in the ion signal across the sample spot, leading to greater reproducibility and allowing for the accumulation of hundreds of single-shot mass spectra from the same location. acs.orgnih.govresearchgate.net While mass resolution for smaller proteins may be somewhat reduced compared to other matrices, HABA often provides the best mass resolution for larger proteins and glycoproteins. acs.orgnih.gov Its utility also extends to the analysis of synthetic polymers and derivatized glycolipids. acs.orgnih.govresearchgate.net

More recently, HABA has been incorporated into ionic liquid matrices (ILMs), which have shown considerable advantages for the MALDI-MS analysis of challenging acidic and polysulfated carbohydrates like heparin and heparan sulfate. researchgate.netoup.com These HABA-based ILMs improve the signal-to-noise ratio and reduce fragmentation and desulfation during analysis. researchgate.netoup.com

Table 1: Comparison of HABA with Conventional MALDI Matrices

MatrixAbbreviationPrimary ApplicationAdvantages of HABAReference
2-(4'-Hydroxybenzeneazo)benzoic acidHABALarge proteins (>30 kDa), glycoproteins, synthetic polymers, polysulfated carbohydrates- Better sensitivity for large proteins in mixtures
  • Uniform crystal surface, high reproducibility
  • Good resolution for high-mass molecules
  • acs.orgnih.govresearchgate.net
    Sinapinic acidSAProteins and peptides (>10 kDa)HABA shows less discrimination against high-mass components. acs.orgnih.govmdpi.com
    α-Cyano-4-hydroxycinnamic acidCHCAPeptides and small proteins (<30 kDa)HABA is superior for proteins >30 kDa and glycoproteins. acs.orgnih.govmdpi.com
    2,5-Dihydroxybenzoic acidDHBPeptides, proteins, oligosaccharidesHABA provides comparable sensitivity for peptides but better for larger proteins. acs.orgnih.gov

    Based on the general properties of azo dyes, it is plausible to hypothesize a role for this compound in the development of novel biosensors and detection systems. Azo dyes are well-known for their strong color, a property derived from the extended π-conjugation across the molecule, which includes the central azo bond. jchemrev.comnih.gov This chromophoric nature is fundamental to their application as colorimetric sensors. chemrxiv.org

    Azo dyes, particularly those containing heterocyclic components or specific functional groups, are widely employed in the analytical measurement of metal ions due to their exceptional photometric sensitivity. jchemrev.com The structure of this compound contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, which can act as potential binding and recognition sites for analytes.

    Hypothetically, the binding of a target molecule, such as a specific metal ion, to these functional groups could alter the electronic structure of the dye. This change would likely lead to a shift in its maximum absorption wavelength (λmax), resulting in a visible color change. chemrxiv.org This principle forms the basis of colorimetric sensors, which allow for the simple and cost-effective detection of target substances. chemrxiv.org For instance, researchers have successfully synthesized other novel azo dyes that exhibit distinct color changes upon binding with metal ions like Cu²⁺, Sn²⁺, and Al³⁺, demonstrating the feasibility of this approach. chemrxiv.org

    Therefore, this compound could potentially be investigated as a chemical sensor for environmental or biological monitoring. Its water solubility, conferred by the sodium carboxylate group, would be advantageous for applications in aqueous systems. Future research could explore its selectivity and sensitivity towards various ions and small molecules to validate this hypothetical application.

    Future Research Directions and Emerging Paradigms

    Development of Novel Azo-Based Molecular Architectures for Targeted Applications

    The fundamental structure of Sodium 2-((4-hydroxyphenyl)azo)benzoate serves as a versatile scaffold for the design of new molecular architectures with highly specific functions. Future research will likely focus on strategic chemical modifications to create novel materials for advanced applications.

    Smart Materials and Sensors: The azobenzene (B91143) unit is a well-known photoswitch, capable of reversible trans-cis isomerization upon light irradiation. nih.govacs.org This property can be exploited to create light-driven actuators and smart materials. By incorporating this compound or its derivatives into polymer matrices, researchers can develop films that exhibit macroscopic deformation under UV light. acs.org Future work could involve designing complex systems where the photo-responsive nature of the azo bond is coupled with other functionalities, leading to materials for soft robotics, data storage, and targeted drug delivery systems that release their payload in response to light or specific hypoxic conditions found in tumors. nih.gov

    Advanced Optical Materials: Research into novel azobenzene-based amorphous molecular materials has shown that introducing bulky, non-planar structures can prevent crystallization and lead to materials with high thermal stability and unique photoinduced properties. rsc.org Applying this concept to this compound could lead to the development of materials with rapid optical response and high diffraction efficiency, suitable for holography and other optical applications. rsc.org

    Heterocyclic Azo Compounds: The synthesis of azo compounds containing heterocyclic moieties, such as pyrazole (B372694) or triazine, has yielded dyes with enhanced tinctorial strength and novel biological activities. mdpi.commdpi.com Future investigations could explore the synthesis of derivatives of this compound linked to various heterocyclic systems to create compounds with potential applications as antimicrobial agents, enzyme inhibitors, or fluorescent probes for metal ion detection. mdpi.com

    Advanced Spectroscopic Techniques for Real-time and Dynamic Studies

    Understanding the intricate dynamics of this compound, from its synthesis to its degradation, requires sophisticated analytical tools. The application of advanced spectroscopic techniques is crucial for gaining deeper insights and enabling real-time monitoring.

    Ultrafast Spectroscopy: Techniques like femtosecond spectroscopy allow for the observation of molecular and electronic dynamics on incredibly short timescales. spectroscopyonline.com This would be invaluable for studying the photoisomerization process of the azo bond in this compound, providing unprecedented detail about the trans-cis switching mechanism that underpins its use in light-responsive materials. spectroscopyonline.com

    In-situ and On-site Analysis: The development of portable and miniaturized spectroscopic devices, such as handheld Raman spectrometers, is a significant trend. spectroscopyonline.com This technology could be adapted for the on-site, real-time monitoring of industrial effluents containing this compound, facilitating rapid assessment of water quality and the effectiveness of remediation processes. spectroscopyonline.com

    Hyphenated Techniques: The combination of different analytical methods, such as mass spectrometry coupled with other spectroscopic techniques, provides a more complete picture of complex chemical systems. setu.ie These hyphenated approaches will be essential for identifying the various intermediates and by-products formed during the synthesis and degradation of azo dyes, which is critical for optimizing processes and ensuring environmental safety. setu.ie

    Integration of Computational and Experimental Methodologies for Predictive Design

    The synergy between computational modeling and experimental work is a powerful paradigm for accelerating the discovery and optimization of new functional molecules. This integrated approach allows for the predictive design of azo compounds with desired properties, reducing the need for extensive trial-and-error synthesis.

    Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods used to predict the electronic structure, stability, and spectroscopic properties of molecules. researchgate.netmdpi.com These tools can be used to model this compound and its derivatives to predict their color, photophysical properties, and reactivity. researchgate.netnih.gov This allows researchers to screen potential candidates virtually before committing to laboratory synthesis. semanticscholar.org

    Molecular Modeling for Biological Interactions: Computational models can be used to study the interaction of azo compounds with biological molecules, such as enzymes or DNA. researchgate.net This is particularly relevant for assessing the potential biological activity or toxicity of new derivatives and for designing molecules for specific biomedical applications.

    AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning (ML) with spectroscopic data analysis can help to interpret complex spectra, identify patterns, and predict molecular behavior with high accuracy. spectroscopyonline.com This can significantly enhance the efficiency and depth of data analysis in the study of azo dyes. spectroscopyonline.com

    Table 1: Comparison of Experimental and Computational Data for Azo Dyes
    Azo Dye TypeExperimental TechniqueComputational MethodKey Findings/CorrelationReference
    Pyrazole Azo DyesFT-IR, UV-VIS, NMR, MSDFT (B3LYP/6-311G(d,p)), TD-DFTGood accordance between experimental and predicted absorption maxima and chemical shifts, confirming dye structure. mdpi.comnih.gov
    Pyrimidine-Based Azo DyesFT-IR, NMRDFT (B3LYP/6-31+G(d))Correlation of structural modifications with photophysical properties to facilitate design of dyes with tailored characteristics. researchgate.net

    Sustainable Synthesis and Green Chemistry Approaches in Azo Compound Research

    The traditional synthesis of azo dyes often involves harsh conditions and the use of hazardous chemicals. Future research on this compound will increasingly focus on developing environmentally benign synthesis routes that align with the principles of green chemistry.

    Solvent-Free Synthesis: Grinding chemistry, where reactions are carried out in a solvent-free environment at room temperature, represents a green and efficient method for synthesizing azo dyes. rsc.orgresearchgate.net This approach avoids the use of toxic solvents, simplifies product isolation, and can lead to excellent yields. rsc.org

    Novel Catalysts: The development of reusable and environmentally friendly catalysts is a key area of research. Sulfonic acid functionalized magnetic nanoparticles and nano silica (B1680970) supported boron trifluoride have been shown to be effective catalysts for the synthesis of azo dyes under mild conditions. rsc.orgtandfonline.comresearchgate.net These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org

    Bio-based Synthesis: Exploring enzymatic or microbial pathways for the synthesis of azo compounds is an emerging frontier. While still in early stages, biosynthesis offers the potential for highly specific and sustainable production of dyes under mild, aqueous conditions.

    Table 2: Green Synthesis Methodologies for Azo Dyes
    MethodologyCatalyst/MediumKey AdvantagesReference
    Grinding MethodSulfonic acid functionalized magnetic Fe3O4 nanoparticlesSolvent-free, room temperature, high yields, recyclable catalyst. rsc.orgresearchgate.net
    Solvent-Free DiazotizationNano silica supported boron trifluoride (nano BF3·SiO2)Rapid, environmentally benign, stable diazonium salts, cost-effective. tandfonline.comresearchgate.net

    Expanding Bioremediation Strategies for Recalcitrant Azo Compounds

    Azo dyes, including this compound, can be persistent environmental pollutants. Bioremediation offers a promising, eco-friendly alternative to conventional physico-chemical treatment methods for dye-laden wastewater. aalto.fiaalto.fi

    Microbial Degradation: A wide range of microorganisms, including bacteria, fungi, and algae, have been shown to decolorize and degrade azo dyes. aalto.finih.gov Future research will focus on identifying and engineering microbes with enhanced degradation capabilities, particularly for recalcitrant azo compounds. The mechanism often involves the reductive cleavage of the azo linkage by enzymes like azoreductases, which can occur under both anaerobic and aerobic conditions. aalto.fi

    Enhanced Bioremediation Systems: Strategies to improve the efficiency of bioremediation include the use of microbial consortia, immobilization of microorganisms, and sequential anaerobic-aerobic treatment processes. aalto.fiaalto.fi Combining anaerobic and aerobic stages is considered ideal for the complete mineralization of azo compounds, as the initial anaerobic cleavage produces aromatic amines that are then degraded under aerobic conditions. mdpi.com

    Phytoremediation and Enzymatic Treatment: The use of plants (phytoremediation) and isolated enzymes for dye degradation are also areas of active research. These methods offer further possibilities for developing sustainable and effective strategies to clean up environments contaminated with azo dyes. nih.gov Computational studies are also exploring how to engineer microorganisms to utilize azo dyes as a feedstock for the biosynthesis of valuable polyketides. nih.gov

    Table 3: Bioremediation Approaches for Azo Dyes
    ApproachOrganisms/SystemsMechanism/Key FeatureReference
    Microbial DecolorizationBacteria, Fungi, AlgaeEnzymatic degradation (e.g., azoreductases) leading to mineralization. aalto.fiaalto.finih.gov
    Sequential Anaerobic-Aerobic TreatmentMicrobial consortiaAnaerobic cleavage of azo bond followed by aerobic degradation of aromatic amines. mdpi.commdpi.com
    Bioelectrochemical Systems (BES)Heterotrophic bacteriaCombines biodegradation with the potential for generating other products, helping to offset costs. mdpi.com

    Q & A

    Basic Research Questions

    Q. What are the optimal reaction conditions for synthesizing Sodium 2-((4-hydroxyphenyl)azo)benzoate to maximize yield and purity?

    • Methodological Answer : Synthesis typically involves diazotization of 4-aminophenol followed by coupling with benzoic acid derivatives under controlled pH (8–10) and temperature (0–5°C). Catalysts like sodium nitrite and hydrochloric acid are critical for diazo bond formation . Purification via recrystallization or column chromatography is recommended. For example, substituting sodium hydroxide for potassium hydroxide alters solubility, as seen in analogous potassium salts .

    Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

    • Methodological Answer :

    • UV-Vis Spectroscopy : Azo groups exhibit strong absorption at 400–500 nm due to π→π* transitions. Compare with benzothiazolyl-azo derivatives, which show λmax at 450–470 nm .

    • HPLC : Used to assess purity and monitor degradation, as demonstrated in sodium benzoate studies .

    • Elemental Analysis (C.H.N.) : Validate stoichiometry; deviations >0.3% suggest impurities .

      TechniqueKey ParametersReference Data
      UV-Visλmax = 420–480 nm
      HPLCRetention time: 8–10 min (C18 column)

    Q. What standard protocols quantify this compound in complex mixtures?

    • Methodological Answer :

    • Titration : Adapt the British Pharmacopoeia method for sodium benzoate using methyl orange indicator and ether extraction to isolate the compound .
    • Spectrophotometry : Calibration curves based on UV absorbance at λmax provide rapid quantification .

    Advanced Research Questions

    Q. How does the choice of cation (e.g., sodium vs. potassium) influence the solubility and reactivity of aryl azo benzoate derivatives?

    • Methodological Answer : Cation size and hydration energy affect solubility. For example, potassium salts (e.g., Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate) exhibit lower aqueous solubility than sodium analogs due to stronger ion pairing . Reactivity in nucleophilic substitutions also varies; sodium salts may favor SN2 mechanisms in polar aprotic solvents .

    Q. What experimental approaches resolve contradictions in reported bioactivity data of this compound?

    • Methodological Answer :

    • In vitro vs. in vivo models : Address discrepancies by replicating studies in both systems. For example, sodium benzoate’s gut microbiota effects in rats may not translate directly to humans .
    • Dose-response analysis : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out non-specific effects .

    Q. How can computational modeling predict the stability of azo compounds under physiological conditions?

    • Methodological Answer :

    • Molecular Dynamics (MD) Simulations : Model azo bond cleavage kinetics in aqueous environments. Compare with experimental degradation rates measured via HPLC .
    • DFT Calculations : Predict redox potentials to assess susceptibility to enzymatic oxidation .

    Q. What strategies mitigate photodegradation of this compound in light-exposed applications?

    • Methodological Answer :

    • Accelerated Aging Tests : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC. Additives like antioxidants (e.g., ascorbic acid) reduce free radical-mediated cleavage .
    • Microencapsulation : Use liposomes or cyclodextrins to shield the azo group, as demonstrated for photolabile benzoate esters .

    Data Contradiction Analysis

    • Example : Conflicting reports on azo compound toxicity may arise from impurities (e.g., residual aromatic amines). Rigorous purification (e.g., preparative HPLC) and LC-MS characterization are essential to isolate confounding factors .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.